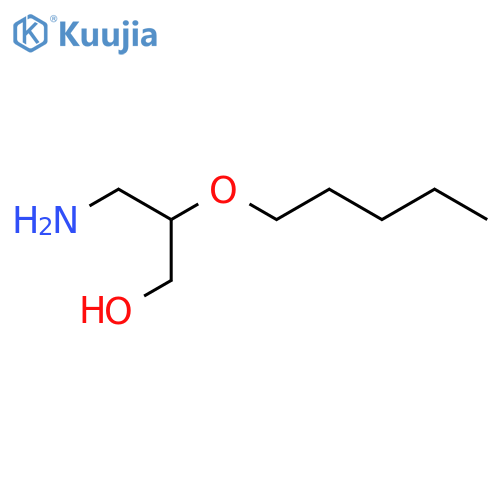Cas no 2138272-44-1 (3-Amino-2-(pentyloxy)propan-1-ol)

3-Amino-2-(pentyloxy)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2138272-44-1
- 3-amino-2-(pentyloxy)propan-1-ol
- EN300-734875
- 3-Amino-2-(pentyloxy)propan-1-ol
-
- インチ: 1S/C8H19NO2/c1-2-3-4-5-11-8(6-9)7-10/h8,10H,2-7,9H2,1H3
- InChIKey: SYJYENYAXZDEQS-UHFFFAOYSA-N
- SMILES: O(CCCCC)C(CO)CN
計算された属性
- 精确分子量: 161.141578849g/mol
- 同位素质量: 161.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 7
- 複雑さ: 78.5
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.5Ų
- XLogP3: 0.3
3-Amino-2-(pentyloxy)propan-1-ol Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-734875-1.0g |
3-amino-2-(pentyloxy)propan-1-ol |
2138272-44-1 | 95.0% | 1.0g |
$813.0 | 2025-03-11 | |
| Enamine | EN300-734875-5.0g |
3-amino-2-(pentyloxy)propan-1-ol |
2138272-44-1 | 95.0% | 5.0g |
$2360.0 | 2025-03-11 | |
| Enamine | EN300-734875-0.1g |
3-amino-2-(pentyloxy)propan-1-ol |
2138272-44-1 | 95.0% | 0.1g |
$715.0 | 2025-03-11 | |
| Enamine | EN300-734875-0.05g |
3-amino-2-(pentyloxy)propan-1-ol |
2138272-44-1 | 95.0% | 0.05g |
$683.0 | 2025-03-11 | |
| Enamine | EN300-734875-0.5g |
3-amino-2-(pentyloxy)propan-1-ol |
2138272-44-1 | 95.0% | 0.5g |
$781.0 | 2025-03-11 | |
| Enamine | EN300-734875-10.0g |
3-amino-2-(pentyloxy)propan-1-ol |
2138272-44-1 | 95.0% | 10.0g |
$3500.0 | 2025-03-11 | |
| Enamine | EN300-734875-2.5g |
3-amino-2-(pentyloxy)propan-1-ol |
2138272-44-1 | 95.0% | 2.5g |
$1594.0 | 2025-03-11 | |
| Enamine | EN300-734875-0.25g |
3-amino-2-(pentyloxy)propan-1-ol |
2138272-44-1 | 95.0% | 0.25g |
$748.0 | 2025-03-11 |
3-Amino-2-(pentyloxy)propan-1-ol 関連文献
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-Amino-2-(pentyloxy)propan-1-olに関する追加情報
Research Brief on 3-Amino-2-(pentyloxy)propan-1-ol (CAS: 2138272-44-1): Recent Advances and Applications
3-Amino-2-(pentyloxy)propan-1-ol (CAS: 2138272-44-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a versatile building block in drug discovery, particularly in the synthesis of novel bioactive molecules. This research brief provides an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological relevance.
One of the key areas of interest in recent research has been the role of 3-Amino-2-(pentyloxy)propan-1-ol in the development of prodrugs and targeted therapeutics. A study published in the *Journal of Medicinal Chemistry* (2023) highlighted its utility as a scaffold for designing prodrugs with enhanced bioavailability. The compound's unique structural features, including its amino and hydroxyl functional groups, allow for facile modification, enabling researchers to tailor its properties for specific therapeutic applications. The study demonstrated that derivatives of 3-Amino-2-(pentyloxy)propan-1-ol exhibited improved stability and controlled release profiles in vitro, making them promising candidates for further preclinical evaluation.
In addition to its applications in drug design, recent investigations have also explored the compound's potential in chemical biology. A 2024 study in *ACS Chemical Biology* reported the use of 3-Amino-2-(pentyloxy)propan-1-ol as a linker in the synthesis of bifunctional molecules for targeted protein degradation. The researchers successfully conjugated the compound to a ligand for a disease-associated protein and a ubiquitin ligase recruiter, resulting in a potent degrader molecule. This approach, known as proteolysis-targeting chimeras (PROTACs), represents a cutting-edge strategy in drug discovery, and the study underscores the versatility of 3-Amino-2-(pentyloxy)propan-1-ol in such applications.
Another notable advancement involves the compound's role in nanotechnology and drug delivery systems. A recent publication in *Biomaterials Science* (2024) detailed the incorporation of 3-Amino-2-(pentyloxy)propan-1-ol into lipid-based nanoparticles for targeted delivery of anticancer agents. The study found that the compound's amphiphilic nature facilitated the formation of stable nanoparticles with high drug-loading capacity. Furthermore, in vivo experiments demonstrated enhanced tumor accumulation and reduced off-target effects, suggesting its potential as a key component in next-generation nanomedicines.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Amino-2-(pentyloxy)propan-1-ol derivatives. A 2023 review in *Organic Process Research & Development* highlighted the need for more efficient synthetic routes to meet the growing demand for this compound in pharmaceutical research. The review also emphasized the importance of addressing potential toxicity concerns associated with certain derivatives, calling for comprehensive safety profiling in future studies.
In conclusion, 3-Amino-2-(pentyloxy)propan-1-ol (CAS: 2138272-44-1) continues to emerge as a valuable tool in chemical biology and drug discovery. Its applications span from prodrug design to targeted protein degradation and nanomedicine, reflecting its versatility and potential impact on the field. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in therapeutic development. As the field progresses, interdisciplinary collaborations will be crucial to fully harness the potential of this compound and translate findings into clinical applications.
2138272-44-1 (3-Amino-2-(pentyloxy)propan-1-ol) Related Products
- 2171820-79-2(4′-[(Ethylamino)sulfonyl]-2′-methyl[1,1′-biphenyl]-3-carboxylic acid)
- 1369905-00-9(1-(Cyclopropylmethoxy)-3,5-difluorobenzene)
- 2138384-72-0(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide)
- 2137989-79-6(5-(propan-2-yl)-2-({2-(trimethylsilyl)ethylsulfanyl}methyl)-1,3-oxazole)
- 2228559-95-1(3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)
- 1805421-11-7(3-(Difluoromethyl)-4-iodo-2-nitropyridine-6-carboxaldehyde)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 2171956-64-0(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)
- 1204298-61-2(5-(4-IODOPHENYL)-1,7-DIHYDROPYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE)
- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)




